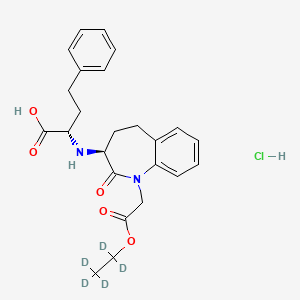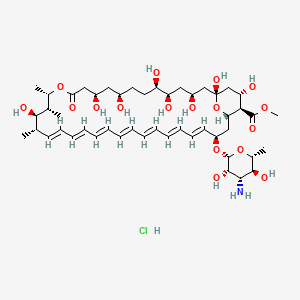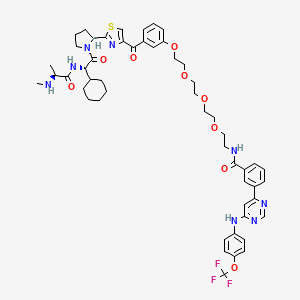
Benazeprilat ethyl ester-d5 (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benazeprilat ethyl ester-d5 (hydrochloride) is a deuterated derivative of benazeprilat, which is an active metabolite of benazepril. Benazepril is a medication used to treat high blood pressure (hypertension) and heart failure. The deuterated form, benazeprilat ethyl ester-d5 (hydrochloride), is often used in scientific research to study the pharmacokinetics and metabolic pathways of benazepril due to its stability and distinguishable mass spectrometric properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benazeprilat ethyl ester-d5 (hydrochloride) involves the esterification of benazeprilat with deuterated ethanol in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions to ensure complete esterification. The product is then purified through crystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of benazeprilat ethyl ester-d5 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .
Chemical Reactions Analysis
Types of Reactions
Benazeprilat ethyl ester-d5 (hydrochloride) undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form benazeprilat.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are used to hydrolyze the ester group.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Hydrolysis: Benazeprilat is the major product formed.
Oxidation and Reduction: Various oxidized or reduced derivatives of benazeprilat ethyl ester-d5 (hydrochloride) can be formed.
Scientific Research Applications
Benazeprilat ethyl ester-d5 (hydrochloride) is widely used in scientific research due to its unique properties. Some of its applications include:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of benazepril.
Metabolic Pathway Analysis: Helps in understanding the metabolic pathways and identifying metabolites.
Drug Interaction Studies: Used to investigate potential drug-drug interactions.
Biological Research: Employed in studies related to hypertension and cardiovascular diseases
Mechanism of Action
Benazeprilat ethyl ester-d5 (hydrochloride) exerts its effects by inhibiting the angiotensin-converting enzyme (ACE). This inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. As a result, blood vessels relax, leading to a decrease in blood pressure. The molecular targets include ACE, and the pathways involved are the renin-angiotensin-aldosterone system (RAAS) .
Comparison with Similar Compounds
Similar Compounds
Benazepril: The parent compound, used as an antihypertensive agent.
Enalapril: Another ACE inhibitor with similar uses.
Lisinopril: A non-esterified ACE inhibitor.
Ramipril: An ACE inhibitor with a similar mechanism of action
Uniqueness
Benazeprilat ethyl ester-d5 (hydrochloride) is unique due to its deuterated form, which provides stability and allows for precise mass spectrometric analysis. This makes it particularly valuable in pharmacokinetic and metabolic studies .
Properties
Molecular Formula |
C24H29ClN2O5 |
|---|---|
Molecular Weight |
466.0 g/mol |
IUPAC Name |
(2S)-2-[[(3S)-2-oxo-1-[2-oxo-2-(1,1,2,2,2-pentadeuterioethoxy)ethyl]-4,5-dihydro-3H-1-benzazepin-3-yl]amino]-4-phenylbutanoic acid;hydrochloride |
InChI |
InChI=1S/C24H28N2O5.ClH/c1-2-31-22(27)16-26-21-11-7-6-10-18(21)13-15-19(23(26)28)25-20(24(29)30)14-12-17-8-4-3-5-9-17;/h3-11,19-20,25H,2,12-16H2,1H3,(H,29,30);1H/t19-,20-;/m0./s1/i1D3,2D2; |
InChI Key |
DQRANTRQJFEOTK-BHUXBRNQSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC(=O)CN1C2=CC=CC=C2CC[C@@H](C1=O)N[C@@H](CCC3=CC=CC=C3)C(=O)O.Cl |
Canonical SMILES |
CCOC(=O)CN1C2=CC=CC=C2CCC(C1=O)NC(CCC3=CC=CC=C3)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7,9,11,20,22,24-Hexahydroxy-16-(hydroxymethyl)-13-methyloctacyclo[13.11.1.12,10.03,8.04,25.019,27.021,26.014,28]octacosa-1(27),2(28),3,6,8,10,12,14,16,19,21,23,25-tridecaene-5,18-dione](/img/structure/B15144028.png)





![7-Indolizinecarboxamide, N-[(1,2-dihydro-4-methoxy-6-methyl-2-oxo-3-pyridinyl)methyl]-6-methyl-1-(6-methyl-3-pyridazinyl)-5-[(1S)-1-[4-(2,2,2-trifluoroethyl)-1-piperazinyl]ethyl]-](/img/structure/B15144053.png)






